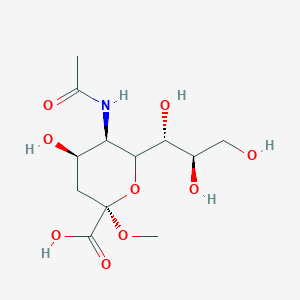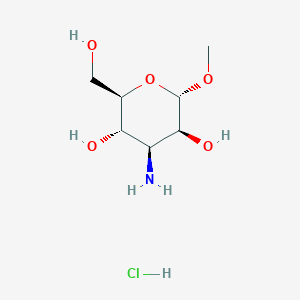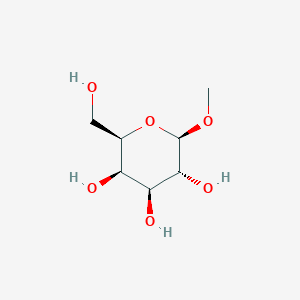
4-甲基伞形酮-2-乙酰氨基-2-脱氧-β-D-半乳糖吡喃糖苷
描述
Synthesis Analysis
The synthesis of 4-methylumbelliferyl glycosides, including 4-methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranosides, involves the reaction of 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha- or -beta-D-galactopyranosyl chloride with 4-methylumbelliferone in the presence of silver trifluoromethanesulfonate. This reaction yields the glycosides, which are then subjected to reduction, acetylation, and de-O-acetylation to produce the desired products. These compounds have been instrumental in detecting glycosaminidase activities in various biological samples, highlighting their importance in diagnostic applications and research into diseases like Schindler disease (Szweda et al., 1989).
Molecular Structure Analysis
The molecular structure of 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is characterized by its 4-methylumbelliferyl moiety linked to a galactopyranoside unit. This structural arrangement is critical for its function as a fluorogenic substrate. The compound's fluorescence properties are significantly influenced by its molecular structure, particularly the interactions between the umbelliferyl group and the galactopyranoside. These interactions affect the fluorescence intensity and polarization, making it a useful tool for studying the microenvironment of sugar-binding sites on lectin molecules (Decastel et al., 1984).
Chemical Reactions and Properties
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside participates in specific chemical reactions, particularly those involving glycosidases. Upon enzymatic hydrolysis, the compound releases 4-methylumbelliferone, a highly fluorescent product. This reaction is the basis for its use in detecting and quantifying enzyme activities. The specificity and sensitivity of this substrate make it an invaluable tool for studying enzyme kinetics and inhibitor studies, providing insights into enzyme mechanisms and the structure-function relationship of glycosidases.
Physical Properties Analysis
The physical properties of 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside, such as solubility, fluorescence wavelength, and quantum yield, are crucial for its application in biochemical assays. These properties ensure that the compound can be efficiently used in various solvents and under different experimental conditions, maximizing its utility as a fluorescent marker in biochemical research.
Chemical Properties Analysis
The chemical properties, including the compound's reactivity, stability, and fluorescence characteristics, are essential for its functionality as a biochemical tool. The stability of 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside under different conditions, including pH and temperature, as well as its reactivity towards specific enzymes, defines its application range in scientific research. Its unique fluorescence properties, triggered by enzymatic activity, enable the detection and quantification of glycosidases with high sensitivity and specificity.
For further reading and detailed information on each aspect of 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside, including its synthesis, molecular structure, and applications in biochemical assays, refer to the following sources:
- Synthesis and applications in detecting glycosaminidase activities: (Szweda et al., 1989).
- Analysis of molecular structure and its implications on fluorescence properties: (Decastel et al., 1984).
科学研究应用
己糖胺酶测定
该化合物在己糖胺酶测定中用作荧光底物 . 己糖胺酶是溶酶体酶,可以从许多糖缀合物中去除末端的β-糖苷结合的N-乙酰葡萄糖胺和N-乙酰半乳糖胺残基 . 这种测定对于诊断一组溶酶体贮积症(GM2神经节苷脂病)特别重要,这些疾病是由于遗传性β-己糖胺酶缺乏引起的 .
泰-萨克斯病的诊断
该化合物已被用于量化患有GM2神经节苷脂病(如泰-萨克斯病)的患者的血清或白细胞中的β-己糖胺酶活性 . 泰-萨克斯病的特征是β-己糖胺酶α亚基缺陷 .
炎症性疾病的检测
己糖胺酶水平异常与多种炎症性疾病相关 . 该化合物可用于检测这些异常水平的测定 .
基因敲除小鼠的表征
使用这种化合物进行的实用体外测定对于表征具有潜在改变的己糖胺酶活性的基因敲除小鼠必不可少 .
结构-功能研究
作用机制
Target of Action
The primary target of 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside, also known as 4-Methylumbelliferyl N-acetyl-beta-D-galactosaminide, is N-acetyl-β-D-glucosaminidase . This enzyme plays a crucial role in the hydrolysis of terminal β-glycosidically bound N-acetylglucosamine and N-acetylgalactosamine residues .
Mode of Action
The compound acts as a fluorogenic substrate for N-acetyl-β-D-glucosaminidase . Upon enzymatic cleavage by the enzyme, it releases 4-methylumbelliferone (4-MU) . The fluorescence of 4-MU can then be used to quantify the activity of the enzyme .
Biochemical Pathways
The compound is involved in the biochemical pathway related to the activity of N-acetyl-β-D-glucosaminidase . The enzyme’s functionality is assessed by its ability to remove terminal β-glycosidically bound N-acetylglucosamine and N-acetylgalactosamine residues from the compound .
Result of Action
The result of the compound’s action is the release of 4-methylumbelliferone (4-MU) . The fluorescence of 4-MU, which is pH-dependent, can be used to quantify the activity of N-acetyl-β-D-glucosaminidase . This has been used to quantify β-hexosaminidase activity in serum or leukocytes from patients with G M2 gangliosidoses such as Tay-Sachs disease .
Action Environment
The action of 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is influenced by the pH of the environment . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .
属性
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16+,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTHLCFVVACBSA-SOVHRIKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001235472 | |
| Record name | 4-Methylumbelliferyl N-acetyl-β-D-galactosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001235472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36476-29-6 | |
| Record name | 4-Methylumbelliferyl N-acetyl-β-D-galactosaminide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36476-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl N-acetyl-β-D-galactosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001235472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[[2-acetamido-2-deoxy-β-D-galactopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside help in studying Tay-Sachs disease?
A1: 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is a substrate for the enzyme β-N-acetylhexosaminidase, which exists in different forms (isozymes) including Hex A, Hex B, and Hex I. [] In Tay-Sachs disease, a deficiency in Hex A activity leads to the accumulation of specific lipids in the brain. By using 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside and analyzing the activity of different Hex isozymes in cell lines derived from Tay-Sachs patients, researchers can study the disease mechanisms and potential therapeutic approaches. [] The compound acts as a marker, releasing a fluorescent signal when cleaved by the enzyme, allowing for the quantification of enzyme activity.
Q2: Can you explain the use of 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside in microbiology?
A2: 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is incorporated into a specialized agar plate called Fluoroplate Candida. [] Candida albicans, a common fungal pathogen, expresses significant galactosaminidase activity. When this yeast species grows on Fluoroplate Candida, it hydrolyzes the compound, releasing 4-methylumbelliferone. This molecule fluoresces under UV light, allowing for rapid and visual differentiation of C. albicans colonies from other Candida species and yeasts. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13689.png)



